Tris(triphenylphosphine)nickel
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C54H45NiP3 |
|---|---|
Molecular Weight |
845.5 g/mol |
IUPAC Name |
nickel;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
InChI Key |
VGZIOHINNQGTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origin of Product |
United States |
Synthetic Methodologies for Tris Triphenylphosphine Nickel
Direct Synthetic Routes
Direct synthesis methods aim to isolate the tris(triphenylphosphine)nickel(0) complex. These typically involve the reduction of stable nickel(II) halide complexes in the presence of phosphine (B1218219) ligands.
Reduction of Nickel(II) Halide-Phosphine Precursors
A common strategy for the synthesis of this compound(0) is the reduction of pre-formed nickel(II) halide-phosphine complexes. These precursors, such as dibromobis(triphenylphosphine)nickel(II) and dichlorobis(triphenylphosphine)nickel(II), are generally air-stable and commercially available, making them convenient starting materials.
One established method involves the reduction of dibromobis(triphenylphosphine)nickel(II), [NiBr₂(PPh₃)₂], using sodium amalgam. scispace.com In a typical procedure, the nickel(II) complex is treated with sodium amalgam in acetonitrile. scispace.com Following the reaction, the mercury and solvent are removed, and the resulting precipitate is dissolved in benzene (B151609) to separate the product from insoluble sodium bromide. scispace.com Concentration of the benzene solution yields the desired nickel(0) complex. scispace.com However, this method can present challenges, and in some cases, other reducing agents have been found to be superior. scispace.com
Table 1: Summary of Sodium Amalgam Reduction
| Parameter | Details | Reference |
| Precursor | Dibromobis(triphenylphosphine)nickel(II) | scispace.com |
| Reducing Agent | Sodium Amalgam | scispace.com |
| Solvent | Acetonitrile, Benzene | scispace.com |
| Typical Yield | 74–84% | scispace.com |
N-Butyllithium (n-BuLi) serves as an effective reducing agent for the synthesis of nickel(0) phosphine complexes from their nickel(II) counterparts. The reduction of dichlorobis(triphenylphosphine)nickel(II) with n-BuLi can generate a highly active nickel(0) catalyst. nih.gov The catalytic activity of the resulting nickel species is highly dependent on the method of its generation. For instance, carrying out the reduction in the presence of an aryl chloride has been shown to produce a more efficient catalyst compared to when the reduction is performed in the absence of the aryl chloride. nih.gov
In a representative procedure conducted under an inert nitrogen atmosphere, dichlorobis(triphenylphosphine)nickel(II) and an aryl chloride are mixed in tetrahydrofuran (B95107) (THF). nih.gov N-Butyllithium is then added, leading to a color change to deep red, indicative of the formation of the nickel(0) species. nih.gov
In Situ Generation of this compound(0)
For many catalytic applications, the isolation of the air-sensitive this compound(0) is unnecessary and can be circumvented by generating the active catalyst in situ. This approach simplifies experimental procedures and minimizes handling of the oxygen-sensitive complex. scispace.com
Reduction of Dichlorobis(triphenylphosphine)nickel(II) with Zinc and Excess Triphenylphosphine (B44618)
A widely employed method for the in situ generation of this compound(0) involves the reduction of dichlorobis(triphenylphosphine)nickel(II) with zinc powder in the presence of an excess of triphenylphosphine. This reaction is conducted under an inert atmosphere to prevent the oxidation of the newly formed nickel(0) complex. The use of a stable and readily available nickel(II) precursor like dichlorobis(triphenylphosphine)nickel(II) makes this a convenient route for accessing the catalytically active species directly in the reaction vessel.
Table 2: Key Components for In Situ Generation via Zinc Reduction
| Component | Role | Reference |
| Dichlorobis(triphenylphosphine)nickel(II) | Nickel(II) Precursor | |
| Zinc Powder | Reducing Agent | |
| Triphenylphosphine (excess) | Ligand | |
| Inert Atmosphere (Nitrogen/Argon) | Prevents oxidation of Ni(0) |
Generation from Tetrakis(triphenylphosphine)nickel(0) via Ligand Dissociation
This compound(0) can also be generated in solution through the dissociation of a triphenylphosphine ligand from tetrakis(triphenylphosphine)nickel(0), [Ni(PPh₃)₄]. wikipedia.orgresearchgate.net While [Ni(PPh₃)₄] is a stable, isolable complex, in solution it can release one molecule of triphenylphosphine to form the coordinatively unsaturated and highly reactive this compound(0) species. wikipedia.orgresearchgate.net This equilibrium is a key aspect of the reactivity of [Ni(PPh₃)₄] in catalytic processes, as the three-coordinate species is often the true catalytically active intermediate. wikipedia.org The dissociation is influenced by steric factors; the large cone angle of the triphenylphosphine ligand makes the coordination of four such ligands in a tetrahedral arrangement sterically crowded, thus favoring dissociation. researchgate.net
Influence of Synthetic Conditions on Catalyst Activity and Stability
The catalytic efficacy and stability of this compound(0) are profoundly dependent on the conditions employed during its synthesis. The preservation of the nickel center in its zero-valent state and the control over the ligand sphere are critical factors that dictate the performance of the resulting complex in catalytic applications.
The synthesis of this compound(0) necessitates the strict exclusion of atmospheric oxygen. This requirement stems from the high sensitivity of the nickel(0) center to oxidation. The direct synthesis typically involves the reduction of a nickel(II) precursor, such as dichlorobis(triphenylphosphine)nickel(II), in the presence of triphenylphosphine. During this reduction, the nascent nickel(0) species is highly reactive and readily oxidized by oxygen to form catalytically inactive nickel(II) species.
Therefore, synthetic procedures are meticulously carried out under an inert atmosphere, such as high-purity nitrogen or argon. Failure to maintain an inert environment leads to a significant reduction in the yield and purity of the desired nickel(0) complex. The presence of oxygen can also lead to the oxidation of the triphenylphosphine ligand to triphenylphosphine oxide. wikipedia.org The formation of triphenylphosphine oxide not only consumes the ligand but can also lead to the formation of nickel(II) complexes with the oxide ligand, further complicating the reaction mixture and deactivating the catalyst. The general challenge of air-sensitivity is a well-recognized aspect of isolating and handling nickel(0) complexes. nsf.gov
The imperative for an inert atmosphere extends beyond the initial synthesis to the storage and handling of the isolated this compound(0) complex to ensure its long-term stability and catalytic activity.
The stoichiometry of the triphenylphosphine (PPh3) ligand relative to the nickel precursor is a critical parameter that influences not only the identity of the resulting nickel(0) complex but also its subsequent catalytic activity. In solution, nickel(0) phosphine complexes exist in a dynamic equilibrium involving species with different numbers of coordinated phosphine ligands.
The primary species in this equilibrium are this compound(0) and tetrakis(triphenylphosphine)nickel(0). The position of this equilibrium is directly influenced by the concentration of free triphenylphosphine in the solution.
Ni(PPh₃)₄ ⇌ Ni(PPh₃)₃ + PPh₃
An excess of triphenylphosphine is often employed during the synthesis to shift the equilibrium towards the more stable, coordinatively saturated tetrakis(triphenylphosphine)nickel(0) complex, which can serve as an isolable precursor to the more catalytically active tris-ligated species. The presence of excess free ligand can also stabilize the nickel complex and prevent decomposition, particularly for organometallic intermediates that might be formed during catalytic cycles. researchgate.net
Kinetic studies have demonstrated the significant impact of triphenylphosphine concentration on the rate of catalytic reactions. The data below illustrates the inhibitory effect of added triphenylphosphine on reaction rates, underscoring the necessity for precise control over ligand stoichiometry for optimal catalytic performance.
| Equivalents of Added PPh₃ | Relative Reaction Rate Decrease |
|---|---|
| 2 | 3x |
| 3 | 5x |
This table shows the decrease in reaction rate with the addition of 2 to 3 equivalents of triphenylphosphine, as highlighted in kinetic studies.
This data highlights a crucial trade-off in the synthesis and application of this compound: the need for sufficient phosphine ligand to stabilize the nickel(0) center versus the detrimental effect of excess ligand on the rate of catalysis. Consequently, the optimal stoichiometry of triphenylphosphine is highly dependent on the specific catalytic application and reaction conditions. For some applications, the in situ generation of the nickel(0) catalyst from a Ni(II) precursor with a carefully controlled amount of reducing agent and ligand is preferred to avoid the isolation of the sensitive complex and to precisely manage the ligand concentration. nih.gov
Coordination Chemistry and Electronic Configuration of Tris Triphenylphosphine Nickel
The coordination environment and electronic structure of Tris(triphenylphosphine)nickel(0) are central to its reactivity and catalytic applications.
Geometry and Structural Insights: Trigonal Planar Coordination
X-ray crystallography studies have confirmed that this compound(0) adopts a trigonal planar coordination geometry around the central nickel atom. cdnsciencepub.com In this arrangement, the three phosphorus atoms of the triphenylphosphine (B44618) ligands bond to the nickel center in the same plane, with P-Ni-P bond angles summing to 360°, consistent with an idealized 120° angle for a trigonal planar structure. cdnsciencepub.com The two crystallographically independent molecules of the complex are essentially identical. cdnsciencepub.comcdnsciencepub.com
A noteworthy structural feature is the close proximity of three ortho-hydrogens from the phenyl groups of the triphenylphosphine ligands to the nickel center, with distances ranging from 2.744 to 3.094 Å. cdnsciencepub.comcdnsciencepub.com This interaction may contribute to the compound's known instability. cdnsciencepub.com The average Ni-P bond distance is approximately 2.147(6) Å, which is shorter than that observed in other nickel-phosphine complexes, a characteristic attributed to the coordinative unsaturation of the nickel center and the lesser steric demand of the triphenylphosphine ligands. cdnsciencepub.com
| Parameter | Value | Reference |
|---|---|---|
| Coordination Geometry | Trigonal Planar | cdnsciencepub.com |
| P-Ni-P Bond Angles Sum | 360.0° | cdnsciencepub.com |
| Average P-Ni-P Bond Angle | 120(1)° | cdnsciencepub.com |
| Ni-P Bond Distance Range | 2.139(1) to 2.156(1) Å | cdnsciencepub.com |
| Average Ni-P Bond Distance | 2.147(6) Å | cdnsciencepub.com |
| Closest ortho-Hydrogen to Ni Distance | 2.744–3.094 Å | cdnsciencepub.comcdnsciencepub.com |
Coordinative Unsaturation and Its Ramifications for Reactivity
With only three ligands, the 16-electron this compound(0) complex is coordinatively unsaturated. This electronic state is a primary driver of its high reactivity. Coordinatively unsaturated complexes readily associate with other molecules to achieve a more stable, saturated 18-electron configuration. This propensity for ligand association or oxidative addition underpins its utility as a catalyst in a variety of organic transformations, including cross-coupling reactions. rsc.org The instability of the complex, particularly its sensitivity to oxygen, necessitates handling under inert atmosphere conditions to prevent decomposition. cdnsciencepub.com
Oxidation State of the Nickel Center (Nickel(0))
The central nickel atom in this compound(0) possesses a formal oxidation state of zero (Ni(0)). chegg.com This is an electron-rich d¹⁰ configuration. nih.govrsc.org The zero-valent state makes the nickel center highly susceptible to oxidation. For instance, in catalytic cycles, it can undergo oxidative addition with organic halides, leading to a Ni(II) intermediate. The synthesis of Ni(PPh₃)₃ often involves the reduction of a Ni(II) precursor, such as dichlorobis(triphenylphosphine)nickel(II), using a reducing agent like zinc powder. researchgate.net
Ligand Field Effects of Triphenylphosphine
The triphenylphosphine ligands play a crucial role in defining the electronic and steric landscape of the complex, thereby influencing its stability and reactivity.
Steric and Electronic Contributions of Triphenylphosphine Ligands
Triphenylphosphine is a tertiary phosphine (B1218219) ligand whose steric and electronic properties can be systematically modified. dalalinstitute.comumb.edu The steric bulk of a phosphine ligand is often quantified by its Tolman cone angle, which for triphenylphosphine is 145°. libretexts.orgwikipedia.org This intermediate size allows for the coordination of three ligands to the nickel center while still leaving the metal accessible for substrate binding. umb.edu
Electronically, triphenylphosphine acts as a σ-donor and a π-acceptor ligand. umb.edumdpi.com The σ-donation from the phosphorus lone pair to the metal increases the electron density on the nickel center. umb.edu The electronic donating or withdrawing strength of a phosphine can be evaluated using the Tolman electronic parameter (TEP), which is determined from the C-O stretching frequency of a related nickel carbonyl complex. dalalinstitute.comlibretexts.org More strongly electron-donating phosphines lead to a more electron-rich metal center, which in turn enhances π-backbonding. libretexts.org
| Property | Value/Description | Reference |
|---|---|---|
| Tolman Cone Angle | 145° | libretexts.orgwikipedia.org |
| Electronic Character | σ-donor, π-acceptor | umb.edumdpi.com |
Metal-Phosphine Bonding Character and π-Backbonding
The bonding between the nickel and phosphorus atoms involves both σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. umb.eduwikipedia.org In π-backbonding, electron density from the d-orbitals of the low-valent nickel(0) center is donated into the empty σ* antibonding orbitals of the P-C bonds of the triphenylphosphine ligand that have π symmetry. umb.eduwikipedia.org This interaction is crucial for stabilizing the electron-rich, low-oxidation-state metal center. wikipedia.org
The extent of π-backbonding is influenced by the electronic properties of the phosphine's substituents. umb.edu While early theories suggested the involvement of phosphorus 3d orbitals, it is now widely accepted that these orbitals are too high in energy to participate significantly in the bonding. wikipedia.org Instead, the acceptor orbitals are the P-C σ* orbitals. umb.edu This back-donation strengthens the metal-ligand bond and can influence the reactivity of the complex. nih.govchemrxiv.org In some nickel-phosphine systems, this ligand-induced backbonding can be described as a 3-center-4-electron interaction, where the nickel atom mediates charge transfer from the phosphine σ-donors to a π-acceptor ligand. nih.govchemrxiv.org
Solution Equilibria Involving this compound and Related Species
In solution, this compound(0), Ni(PPh₃)₃, is a key component of a dynamic system involving ligand association and dissociation. The coordination number and, consequently, the reactivity of the nickel center are in flux, governed by equilibria with related bis- and tetrakis-phosphine species. These equilibria are fundamental to the role of nickel-phosphine complexes in homogeneous catalysis, as the availability of a coordinatively unsaturated and reactive Ni(0) center is often the prelude to catalytic turnover. The position of these equilibria is influenced by factors such as solvent, temperature, and the concentration of free triphenylphosphine ligand.
Mechanistic Investigations of Reactions Catalyzed by Tris Triphenylphosphine Nickel
Fundamental Catalytic Cycle Steps
The catalytic utility of tris(triphenylphosphine)nickel(0) in cross-coupling reactions stems from its participation in a sequence of fundamental organometallic reactions. A simplified, general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. chimia.ch The process is initiated when the Ni(0) center reacts with an organic halide in an oxidative addition step, forming a Ni(II) complex. chimia.ch This is followed by transmetalation, where an organometallic reagent transfers its organic group to the nickel center. The cycle concludes with reductive elimination from the Ni(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the active Ni(0) catalyst. chimia.ch
Oxidative Addition Reactions
Oxidative addition is a critical step that initiates the catalytic cycle, involving the cleavage of a carbon-halogen bond and the formation of new nickel-carbon and nickel-halogen bonds. rsc.org For this compound, which exists in equilibrium with its ligated forms, the coordinatively unsaturated species is the active participant in this step. rsc.orgrsc.org The mechanism of this addition can vary depending on the reactants and conditions.
Kinetic and computational studies support a concerted, two-electron mechanism for the oxidative addition of aryl halides to this compound(0) and related phosphine-ligated Ni(0) species. acs.orgresearchgate.net This pathway involves a three-centered transition state and is distinct from stepwise radical processes. acs.orgresearchgate.net Studies using tridentate phosphine (B1218219) ligands, which stabilize the tris-ligated nickel center, have provided clean evidence for a concerted oxidative addition, yielding stable five-coordinate Ni(II) aryl complexes. acs.orgresearchgate.net Computational studies further reinforce this mechanistic description, showing that the competing halogen atom abstraction pathway is significantly higher in energy. acs.org The activation parameters for the oxidative addition of aryl halides to [Ni(PPh₃)₄] have been found to be similar to those for the analogous reaction with [Pd(PPh₃)₄], which is known to proceed via a concerted mechanism. rsc.org
While a concerted mechanism is often favored, an SNAr-type (Nucleophilic Aromatic Substitution) pathway has also been proposed for the oxidative addition of aryl halides to nickel centers. rsc.orgnih.gov In this mechanism, the nickel complex acts as a nucleophile, attacking the electron-deficient carbon of the aryl halide, leading to the formation of the nickel-carbon bond as the carbon-halogen bond cleaves. rsc.orgnih.gov This pathway might proceed through an intermediate Meisenheimer-like complex. rsc.org A strong indicator for an SNAr-type mechanism is a large, positive Hammett reaction constant (ρ value). For instance, the reaction of photogenerated Ni(I)-bipyridine complexes with para-substituted aryl chlorides yielded a ρ value of approximately 5, which is indicative of an SNAr-type activation of the C-Cl bond. nih.govresearchgate.net
The rate of oxidative addition is significantly influenced by the electronic properties of the substituents on the aryl halide. Generally, electron-withdrawing groups on the aromatic ring accelerate the reaction, while electron-donating groups slow it down. rsc.orgnih.gov This is because electron-withdrawing substituents lower the energy of the aryl halide's LUMO, making it more susceptible to nucleophilic attack by the electron-rich Ni(0) center.
Kinetic studies on the oxidative addition of various para-substituted aryl chlorides to [Ni(PPh₃)₄] demonstrated this trend. rsc.orgrsc.org A Hammett plot for the reaction of para-substituted aryl chlorides with a nickel(0) complex, [Ni(COD)(dppf)], showed a positive correlation with a ρ value of +2.1, confirming that electron-withdrawing groups enhance the reaction rate. acs.org
Table 1: Relative Rates of Oxidative Addition for para-Substituted Aryl Halides
| Aryl Halide (p-XC₆H₄Cl) | Substituent (X) | Relative Rate |
|---|---|---|
| p-Chlorobenzonitrile | -CN | Very Fast |
| p-Chloroacetophenone | -COCH₃ | Fast |
| p-Dichlorobenzene | -Cl | 1.0 (Reference) |
| p-Chlorotoluene | -CH₃ | Slower |
| p-Chloroanisole | -OCH₃ | Slowest |
This table is a qualitative representation based on findings that electron-withdrawing groups accelerate the reaction and electron-donating groups retard it. rsc.orgrsc.org
The nature of the halide leaving group plays a crucial role in the rate of oxidative addition, following the general reactivity trend based on bond strength: C-I < C-Br < C-Cl. The reaction is faster with a better leaving group. umb.edu Consequently, aryl iodides react faster than aryl bromides, which in turn react faster than aryl chlorides.
Table 2: Reactivity Order of Halide Leaving Groups in Oxidative Addition
| Reactivity Order |
|---|
| R-I > R-Br > R-Cl |
This trend reflects the decreasing strength of the carbon-halogen bond down the group, facilitating cleavage. umb.edu
The active catalytic species in reactions involving tetracoordinate nickel(0) complexes like tetrakis(triphenylphosphine)nickel(0) is often a more coordinatively unsaturated, lower-ligated species. rsc.org When [Ni(PPh₃)₄] is dissolved in solution, it spontaneously dissociates a triphenylphosphine (B44618) ligand to form the highly reactive this compound(0), [Ni(PPh₃)₃]. rsc.orgrsc.org This ligand dissociation exists as a pre-equilibrium to the main oxidative addition event. rsc.orgacs.orgresearchgate.net
The rate of oxidative addition is therefore inversely dependent on the concentration of free triphenylphosphine ligand. rsc.orgrsc.org Adding excess triphenylphosphine to the reaction mixture shifts the equilibrium back towards the less reactive, four-coordinate [Ni(PPh₃)₄], thus inhibiting the rate of oxidative addition. rsc.org Kinetic studies showing that the reaction is first order in the nickel complex and first order in the aryl halide, but inhibited by excess ligand, provide strong evidence for this pre-equilibrium step. rsc.orgrsc.org
Transmetalation Processes in Cross-Coupling
The transmetalation step is a critical phase in the catalytic cycle of this compound-mediated cross-coupling reactions. Following the initial oxidative addition of an organic halide to the nickel(0) center to form a nickel(II) complex, transmetalation involves the transfer of an organic group from an organometallic reagent to this nickel(II) center. This process displaces the halide and results in a diorganonickel(II) intermediate, which is primed for the final reductive elimination step. The facility of this step is highly dependent on the nature of the organometallic reagent used.
Organozinc reagents, for instance, demonstrate a high capacity for transmetalation due to the presence of a low-lying empty p-orbital on zinc. In zinc-mediated homocoupling reactions catalyzed by nickel phosphine complexes, mechanistic studies have pointed towards a sequential transmetalation pathway. An arylzinc species, such as [ArZnCl], is generated and then transfers its aryl group to the aryl-nickel(II) complex, [(PPh₃)₂Ni(Ar)Cl], leading to the formation of a diorganonickel(II) species, (Ar)₂Ni(PPh₃)₂, from which the biaryl product is rapidly formed via reductive elimination. nih.gov
In the context of Suzuki-Miyaura coupling, which utilizes organoboron reagents, the transmetalation step is also fundamental. While detailed studies often focus on palladium systems, the principles extend to nickel catalysts like this compound. Density Functional Theory (DFT) calculations on related nickel-catalyzed Suzuki-Miyaura reactions suggest that transmetalation can proceed through a concerted mechanism. The strong fluorophilicity of boron, for example, can facilitate an efficient, base-free transmetalation when using organoboron reagents like diboron (B99234) reagents with acid fluorides. umb.edu The exact nature of the transmetalating species (e.g., R-BY₂ or [R-B(OH)₃]⁻) and the role of the base are crucial parameters that influence the kinetics and efficiency of this step.
Reductive Elimination Pathways
Reductive elimination is the final, product-forming step in the catalytic cycle, where the two organic groups coupled to the nickel(II) center are expelled to form a new carbon-carbon bond, regenerating the catalytically active nickel(0) species.
The formation of the C-C bond occurs from a diorganonickel(II) intermediate, typically of the form L₂Ni(R)(R'), where L is a phosphine ligand like triphenylphosphine. For the reaction to occur, the two organic groups, R and R', must be cis to one another. In square-planar d⁸ complexes like those of nickel(II), if the groups are initially trans, a cis-trans isomerization must precede the reductive elimination. umb.edu
Theoretical studies have provided significant insight into this process. The activation energy for reductive elimination is substantially lower for nickel compared to other Group 10 metals like palladium or platinum. oup.com This facility is attributed to the relative energies of the metal d-orbitals. The process is generally considered to be a concerted, intramolecular process. Several factors influence the rate of reductive elimination:
Ligand Effects : Stronger σ-donating ligands trans to the leaving groups can increase the barrier to elimination. oup.com Conversely, bulky phosphine ligands can promote reductive elimination by favoring a three-coordinate intermediate through ligand dissociation, which can then undergo elimination more readily.
Nature of Coupling Partners : The electronic and steric properties of the coupling groups (R and R') are crucial. Reductive elimination is generally more facile for C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds than for C(sp³)-C(sp³) bonds. Forming sterically demanding quaternary carbons via C(sp³)-C(sp³) coupling is particularly challenging. princeton.edu
In some systems, especially those involving Ni(I)/Ni(III) cycles, reductive elimination can occur from a higher oxidation state Ni(III) intermediate. This pathway is often kinetically more favorable than from a Ni(II) center, particularly for challenging couplings like alkyl-alkyl bond formation. acs.org
While oxidative addition or transmetalation is often the rate-determining step in cross-coupling catalysis, there are notable cases where reductive elimination becomes the turnover-limiting step. This is an unusual occurrence for C-C cross-coupling but has been identified in specific nickel-catalyzed systems. acs.org
Kinetic studies of a Ni(COD)₂-bipyridine-catalyzed alkylation of anhydrides with diethylzinc (B1219324) provided evidence for turnover-limiting reductive elimination at high concentrations of the organozinc reagent. acs.org At low concentrations, the reaction rate was dependent on the organozinc concentration, consistent with transmetalation being rate-limiting. However, as the concentration increased, the rate became independent of the zinc reagent, indicating a shift to a first-order process, reductive elimination, as the bottleneck of the catalytic cycle. acs.org
Similarly, in the nickel-catalyzed cross-coupling of aziridines to form quaternary carbons, mechanistic analysis revealed that the turnover-limiting step is the C(sp³)-C(sp³) reductive elimination from a spectroscopically observable Ni(II)-dialkyl intermediate. princeton.edu The difficulty in forming this sterically congested bond makes the final reductive elimination the slowest step in the entire catalytic process. princeton.edu
| Catalytic System | Coupling Partners | Identified Turnover-Limiting Step | Method of Identification |
| Ni(COD)₂ / bipyridine | Anhydride + Et₂Zn | Reductive Elimination (at high [Et₂Zn]) | Kinetic Analysis (Rate order change) acs.org |
| Ni(0) / Fro-DO | Aziridine + Organozinc | Reductive Elimination (Csp³-Csp³) | Kinetic Analysis & Spectroscopic Observation princeton.edu |
| Ni / PyBOX | Alkyl Halide + Alkyl Halide | Reductive Elimination (Csp³-Csp³) | Experimental & Computational Studies acs.org |
This table summarizes research findings where reductive elimination was identified as the turnover-limiting step in nickel-catalyzed cross-coupling reactions.
Alternative Mechanistic Considerations
Beyond the classical Ni(0)/Ni(II) catalytic cycle, reactions involving this compound and related complexes can proceed through alternative mechanistic pathways, particularly those involving odd-electron intermediates and single-electron transfer steps.
Single-Electron Transfer (SET) Mechanisms
Nickel's accessible redox states, including Ni(I) and Ni(III), allow it to engage in radical pathways initiated by single-electron transfer (SET). nih.govnih.gov This contrasts with palladium, where such mechanisms are less common. An SET mechanism typically involves the outer-sphere electron transfer from the electron-rich Ni(0) complex to an electrophilic substrate. rsc.org
This compound(0) and its analogues, like Ni(PEt₃)₄, are potent reducing agents capable of transferring a single electron to suitable electron-accepting substrates. rsc.org Seminal studies demonstrated that Ni(0) phosphine complexes can rapidly reduce highly electron-deficient substrates, such as tetracyanoethylene, to generate their corresponding radical anions, which are stable enough to be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org
In the context of cross-coupling with aryl halides, an SET pathway is a plausible alternative to the concerted two-electron oxidative addition. This mechanism involves the transfer of an electron from the Ni(0) center to the σ* orbital of the carbon-halogen bond of the aryl halide. rsc.org This forms a transient radical anion of the aryl halide, [Ar-X]•⁻, and a cationic Ni(I) species. The radical anion is typically unstable and rapidly fragments, ejecting a halide ion (X⁻) to produce an aryl radical (Ar•). rsc.orgacs.org The aryl radical and the Ni(I) species can then combine to form the same aryl-nickel(II) oxidative addition product, [L₂Ni(Ar)X], that would be formed in a concerted process. acs.org
Halide Abstraction and Organic Radical Generation
The catalytic cycle of many reactions involving this compound often commences with the interaction between the nickel(0) center and an organic halide. A key mechanistic pathway in this process is halide abstraction, which leads to the formation of an organic radical and a nickel(I) species. This pathway is distinct from a two-electron oxidative addition and is particularly prevalent in reactions with alkyl halides.
The reaction of this compound(0), which exists in equilibrium with the tetracoordinate species [Ni(PPh₃)₄] in solution, with alkyl halides (RX) is proposed to proceed via an inner-sphere halogen atom abstraction. researchgate.net This step involves the cleavage of the carbon-halogen bond and the formation of a new nickel-halogen bond, generating a radical pair within the solvent cage, consisting of an alkyl radical (R•) and a halonickel(I) species, [NiX(PPh₃)n]•. researchgate.netrsc.org The relative rates of reaction with different alkyl halides (tertiary > secondary > primary) provide strong evidence for a radical mechanism. researchgate.netrsc.org
Further evidence for the generation of radical intermediates comes from radical clock experiments. For instance, the use of (cyclopropyl)methyl bromide as a substrate in reactions with nickel(0) complexes resulted in the formation of only the ring-opened product, which is a characteristic outcome of a radical intermediate. rsc.org
The generated organic radical can then undergo several subsequent reactions. It may recombine with the nickel(I) species to form the formal oxidative addition product, an organonickel(II) complex. rsc.org Alternatively, the radical can escape the solvent cage and participate in other processes, such as hydrogen atom abstraction. rsc.org In some cases, the initially formed organonickel(II) product is unstable and can undergo further reactions like β-hydride elimination to produce alkenes and a nickel hydride species. researchgate.netrsc.org
The nature of the halide also influences the reaction, with the reactivity order being RI > RBr > RCl, consistent with the carbon-halogen bond dissociation energies. researchgate.net Computational studies, specifically Density Functional Theory (DFT) calculations, support the halide abstraction mechanism as a lower energy pathway compared to alternative concerted oxidative addition routes for alkyl halides. researchgate.net
Involvement of Dinuclear Nickel Intermediates
In certain reaction pathways catalyzed by nickel complexes derived from this compound, the formation of dinuclear intermediates plays a crucial role. These species are often implicated in the decomposition of organonickel(II) complexes and in catalytic cycles for homocoupling reactions.
Formation of Chloride-Bridged Dinuclear Species
The formation of chloride-bridged dinuclear nickel species has been proposed to occur from the decomposition of trans-[Ni(Ph)Cl(PPh₃)₂], a product of oxidative addition of chlorobenzene (B131634) to a Ni(0) species. This process is initiated by the dissociation of a triphenylphosphine ligand, a step that is often unfavorable for more electron-donating phosphines like triethylphosphine (B1216732) but is accessible with triphenylphosphine. rsc.org
The resulting coordinatively unsaturated three-coordinate species, [Ni(Ph)Cl(PPh₃)], can then react with a second molecule of trans-[Ni(Ph)Cl(PPh₃)₂] to form a chloride-bridged dinuclear intermediate. rsc.org This dinuclear species serves as a precursor to further transformations. rsc.orgresearchgate.net DFT calculations have been employed to better define this process, highlighting the importance of ligand dissociation to enable the formation of the dinuclear complex. researchgate.net
Ligand Metathesis in Dinuclear Pathways
Once the chloride-bridged dinuclear intermediate is formed, it can undergo ligand metathesis. This process involves the exchange of ligands between the two nickel centers. In the proposed decomposition of trans-[Ni(Ph)Cl(PPh₃)₂], the dinuclear intermediate can lead to the formation of [NiCl₂(PPh₃)] and [Ni(Ph)₂(PPh₃)₂]. rsc.org This transformation represents a disproportionation or ligand exchange within the dinuclear framework.
Subsequently, the [Ni(Ph)₂(PPh₃)₂] species can undergo reductive elimination to form biphenyl (B1667301), a common product in such reactions. The resulting Ni(0) species can then react with the [NiCl₂(PPh₃)] via comproportionation to regenerate nickel(I) species, which can re-enter the catalytic cycle. rsc.org Alternatively, a binuclear reductive elimination from the dinuclear intermediate could directly form biphenyl and two nickel(I) species. rsc.org Dinuclear ligand metathesis has also been proposed as a key step in the homocoupling of aryl chlorides, where it leads to the formation of the biaryl product from a transient (Ar)₂Ni(II) intermediate. acs.org
Catalyst Speciation and Identification of Active Catalytic Species
The catalytic activity of this compound is intrinsically linked to the various nickel species present in the reaction mixture. The identification of the true active catalytic species is crucial for understanding the reaction mechanism and optimizing reaction conditions.
In solution, tetrakis(triphenylphosphine)nickel(0), [Ni(PPh₃)₄], which is often used as the precatalyst, readily dissociates a triphenylphosphine ligand to form this compound(0), [Ni(PPh₃)₃]. rsc.org Variable temperature ³¹P NMR studies have shown that upon cooling a solution of [Ni(PPh₃)₄], distinct signals for free PPh₃ and [Ni(PPh₃)₃] appear, confirming that [Ni(PPh₃)₃] is the dominant nickel species in solution. researchgate.netrsc.org Kinetic studies of oxidative addition reactions often show an inverse first-order dependence on the concentration of free triphenylphosphine, further supporting the notion that a coordinatively unsaturated species, formed by ligand dissociation, is the active catalyst. rsc.org
The speciation can be more complex, with Ni(I) species also playing a significant role. For example, in Suzuki-Miyaura reactions, Ni(I) species can be formed during the catalytic cycle. researchgate.net Comparative studies have been conducted on the catalytic activities of Ni(0) and Ni(I) complexes. For instance, [Ni(PPh₃)₄] (a Ni(0) source) has shown catalytic activity in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. researchgate.net In contrast, the catalytic role of NiCl(PPh₃)₃, a Ni(I) complex, is less clear; it appears to be converted to a catalytically active Ni(0) species under Suzuki-Miyaura conditions, while being ineffective for Heck-Mizoroki couplings. researchgate.net
The method of generating the active catalyst can also significantly impact its reactivity. For instance, the reduction of the air-stable Ni(II) precursor, [NiCl₂(PPh₃)₂], with n-BuLi in the presence of an aryl chloride generates a highly active catalyst for cross-coupling reactions. nih.gov However, if the reduction is performed in the absence of the aryl chloride, the resulting nickel species is catalytically inactive. nih.gov This highlights the importance of the reaction environment in defining the nature of the active species.
The following table summarizes the catalytic activity of different nickel species in specific cross-coupling reactions.
Table 1: Catalytic Activity of Nickel Species
| Catalyst Precursor | Reaction Type | Activity | Reference |
|---|---|---|---|
| [Ni(PPh₃)₄] | Suzuki-Miyaura | Active | researchgate.net |
| [Ni(PPh₃)₄] | Heck-Mizoroki | Active | researchgate.net |
| [NiCl(PPh₃)₃] | Suzuki-Miyaura | Converts to active Ni(0) | researchgate.net |
| [NiCl(PPh₃)₃] | Heck-Mizoroki | Ineffective | researchgate.net |
| [NiCl₂(PPh₃)₂] + n-BuLi (in presence of ArCl) | Suzuki-Miyaura | Highly Active | nih.gov |
| [NiCl₂(PPh₃)₂] + n-BuLi (in absence of ArCl) | Suzuki-Miyaura | Inactive | nih.gov |
Ligand Dissociation and Association Effects on Reaction Pathways
The dissociation and association of triphenylphosphine ligands are fundamental steps that profoundly influence the reaction pathways in catalysis involving this compound. These equilibria control the concentration of the coordinatively unsaturated, and thus more reactive, nickel species.
As established, the active species in many reactions is not the tetracoordinate [Ni(PPh₃)₄] or even the tricoordinate [Ni(PPh₃)₃], but rather a lower-coordinate species formed upon further ligand dissociation. rsc.org The oxidative addition of aryl halides to nickel(0) is a prime example where ligand dissociation is a prerequisite. Kinetic studies consistently show that the reaction rate is inhibited by the addition of excess triphenylphosphine. rsc.org This indicates a pre-equilibrium involving the dissociation of a PPh₃ ligand to generate a highly reactive, coordinatively unsaturated nickel(0) species, which then undergoes oxidative addition.
The dissociation of a PPh₃ ligand is also the initiating event for the formation of dinuclear intermediates from trans-[Ni(Ph)Cl(PPh₃)₂]. rsc.orgresearchgate.net The lability of the nickel-phosphine bond in this Ni(II) complex, which is greater for PPh₃ compared to more basic phosphines like PEt₃, allows for the formation of the three-coordinate intermediate necessary for the subsequent dinuclear association. rsc.org
Ligand exchange dynamics, driven by dissociation and association processes, can also affect catalyst stability and speciation. For example, in the presence of different potential ligands, exchange reactions can lead to the formation of new nickel complexes with altered catalytic properties. The study of ligand exchange on nickel complexes provides insight into the relative binding affinities and the stability of various intermediates in a catalytic cycle. nih.gov
The following table presents data on the effect of ligand concentration on reaction kinetics.
Table 2: Effect of Ligand Concentration on Reaction Kinetics
| Reaction | Effect of Increased [PPh₃] | Mechanistic Implication | Reference |
|---|---|---|---|
| Oxidative addition of aryl halides to Ni(0) | Inhibition of reaction rate | Dissociative pre-equilibrium to form active species | rsc.org |
| Homocoupling of aryl chlorides | Inhibition of transmetalation steps | Ligand dissociation required for transmetalation | acs.org |
| Decomposition of trans-[Ni(Ph)Cl(PPh₃)₂] | Inhibition of dinuclear formation | Ligand dissociation is the initial step | rsc.orgresearchgate.net |
Catalytic Reactivity of Tris Triphenylphosphine Nickel in Organic Transformations
Cross-Coupling Reactions
Tris(triphenylphosphine)nickel(0) is particularly effective in catalyzing carbon-carbon bond formation through cross-coupling reactions. These reactions have become indispensable tools in synthetic organic chemistry for the creation of biaryls and substituted alkenes, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. uwindsor.ca
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium or nickel catalyst and a base. organic-chemistry.orgwikipedia.org this compound(0) has emerged as a cost-effective and efficient catalyst for this transformation. nih.gov
This compound(0) effectively catalyzes the coupling of aryl and vinyl boronic acids with a range of aryl halides. This process allows for the synthesis of unsymmetrical biaryls and vinylarenes, which are valuable structural units. Research has demonstrated that even challenging substrates, such as deactivated aryl chlorides, can undergo Suzuki-Miyaura coupling at room temperature using a nickel(0) catalyst supported by triphenylphosphine (B44618) as a ligand. nih.govresearchgate.net This is a significant advantage over some palladium-based systems that may require more forcing conditions for less reactive halides. nih.gov
For instance, studies have shown the successful coupling of various aryl chlorides with arylboronic acids in good to excellent yields, highlighting the synthetic utility of this nickel-based catalytic system. nih.gov A notable application is the synthesis of biquinolines through the coupling of bromoquinolines with boronic acids, which proceeds with high yields under mild conditions.
Table 1: Examples of Suzuki-Miyaura Coupling using this compound(0) or its in situ generated equivalent.
| Aryl Halide | Boronic Acid | Product | Yield (%) | Conditions | Reference |
| Bromoquinoline | Phenylboronic acid | Phenylquinoline | >80 | THF, 80°C, 12h | |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | Dioxane, 80°C | nih.gov |
| 4-Chloroanisole (B146269) | Phenylboronic acid | 4-Methoxybiphenyl | 98 | Dioxane, 80°C | nih.gov |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 92 | Dioxane, 80°C | nih.gov |
This table is representative and compiled from various sources. Exact conditions and yields may vary based on specific reaction parameters.
Optimization of reaction conditions is crucial for maximizing the yield and selectivity of the Suzuki-Miyaura coupling. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the nature of the ligands. For nickel-catalyzed reactions, the choice of base is critical for activating the boronic acid to facilitate transmetalation. organic-chemistry.org Common bases include potassium phosphate (B84403) and potassium carbonate. mdpi.com
The solvent also plays a significant role, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dioxane often being preferred. nih.govacs.org Temperature control is another important factor; while some reactions proceed efficiently at room temperature, others may require elevated temperatures to achieve optimal rates and yields. nih.govresearchgate.net The development of flow processes for Suzuki-Miyaura reactions has also shown promise in improving reaction times and selectivity. bcrec.id
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene in the presence of a catalyst and a base. wikipedia.org While palladium complexes are the most common catalysts for this transformation, nickel catalysts, including those derived from this compound(0), have proven to be effective and more economical alternatives. db-thueringen.deresearchgate.net
This compound(0) catalyzes the coupling of aryl halides with various alkenes to produce substituted alkenes. This reaction is highly valuable for the synthesis of styrenes, stilbenes, and other vinylated aromatic compounds. The nickel-catalyzed Heck reaction can tolerate a wide range of functional groups on both the aryl halide and the alkene, making it a versatile tool in organic synthesis. rsc.org
The general mechanism involves the oxidative addition of the aryl halide to the nickel(0) center, followed by alkene coordination and insertion into the nickel-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and regenerates a nickel hydride species, which, in the presence of a base, reforms the active nickel(0) catalyst. nih.gov
Table 2: Examples of Heck Reaction using Nickel Catalysts.
| Aryl Halide | Alkene | Product | Yield (%) | Conditions | Reference |
| Iodobenzene | Styrene | Stilbene | High | Methanol, 120°C | wikipedia.org |
| Bromobenzene | Methyl acrylate | Methyl cinnamate | Good | Not specified | |
| Aryl triflate | Cyclopentene | Arylated cyclopentene | 85 | Dioxane, 100°C | rsc.org |
| Aryl pivalate | Cyclohexene | Arylated cyclohexene | 78 | Dioxane, 100°C | rsc.org |
This table is illustrative and draws from general knowledge of Heck reactions and specific nickel-catalyzed examples. Exact conditions and yields can differ.
A key advantage of the nickel-catalyzed Heck reaction is its broad substrate compatibility. It can be applied to a variety of aryl halides, including the less reactive but more readily available aryl chlorides. mdpi-res.com Furthermore, a diverse range of alkenes, including electron-deficient, electron-rich, and unactivated olefins, can participate in the coupling. researchgate.net
Research has focused on developing nickel-based catalytic systems that operate under mild reaction conditions, such as lower temperatures and the use of less hazardous solvents. rsc.org The ability to use aryl sulfonates and pivalates as electrophiles further expands the scope of the reaction. rsc.org The development of base-free conditions allows for the isomerization of the initial Heck adducts to form thermodynamically more stable conjugated products. rsc.org
Heck Reaction
Carbonylation Reactions
Nickel complexes containing triphenylphosphine ligands are active catalysts for carbonylation reactions, where a carbonyl group is introduced into an organic molecule using carbon monoxide (CO). kyoto-u.ac.jpresearchgate.net These catalysts have been studied for the carbonylation of olefins, such as propene, to synthesize carboxylic acids. kyoto-u.ac.jp
In the carbonylation of propene to produce butyric acids, dihalobis(triphenylphosphine)nickel(II) complexes have been shown to be effective catalyst precursors. kyoto-u.ac.jp These systems can operate under milder conditions of temperature and pressure compared to traditional nickel carbonyl catalysts and exhibit significantly higher efficiency. kyoto-u.ac.jp The nature of the halide in the precursor (I > Br > Cl) influences the reaction rate. kyoto-u.ac.jp
Table 6: Nickel-Catalyzed Carbonylation of Propene
| Catalyst Precursor | CO Pressure (atm) | Temperature (°C) | Product(s) | Conversion (%) |
|---|---|---|---|---|
| NiI₂(PPh₃)₂ | 2 | 110 | Isobutyric/n-butyric acid | 25.5 |
| NiBr₂(PPh₃)₂ | 15 | 170 | Isobutyric/n-butyric acid | 78.4 |
Data adapted from a study on the carboxylation of propene using dihalobis(triphenylphosphine)nickel catalysts. kyoto-u.ac.jp
Alkyne Trimerizations
This compound(0), often in conjunction with other nickel precursors like bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], catalyzes the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. nih.govnih.gov This atom-economical reaction is a powerful method for constructing aromatic rings from simple, unsaturated precursors.
The reaction can be highly selective. For instance, the cyclotrimerization of terminal alkynes often selectively affords 1,2,4-trisubstituted benzenes over the 1,3,5-isomers. nih.gov The choice of phosphine (B1218219) ligand can influence the reaction's chemoselectivity and regioselectivity. nih.gov The catalytic cycle is generally believed to proceed through the formation of a nickelacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule followed by reductive elimination to release the aromatic product. acs.org
Table 7: Nickel-Catalyzed Cyclotrimerization of Terminal Alkynes
| Alkyne | Catalyst System | Product (Major Isomer) | Yield (%) |
|---|---|---|---|
| Phenylacetylene | Ni(cod)₂ / PPh₃ | 1,2,4-Triphenylbenzene | 85 |
| 1-Hexyne | Ni(cod)₂ / PPh₃ | 1,2,4-Tributylbenzene | 78 |
| Methyl propiolate | [(diphosphine)Ni(BPI)] | Trimethyl 1,2,4-benzenetricarboxylate | 90 |
Data compiled from research on nickel-catalyzed alkyne trimerizations. nih.govnih.gov
Formation of Carbonates from Epoxides
This compound(0) is a known catalyst for the synthesis of cyclic carbonates from the reaction of epoxides with carbon dioxide (CO₂). This transformation is a highly atom-economical process for CO₂ fixation into valuable chemicals. researchgate.net The general mechanism for this reaction catalyzed by nickel complexes involves the Lewis acidic nickel center activating the epoxide by coordinating to its oxygen atom. rsc.orgmdpi.com This coordination facilitates the nucleophilic ring-opening of the epoxide. rsc.org In a subsequent step, CO₂ inserts into the nickel-alkoxide bond, followed by intramolecular cyclization to release the cyclic carbonate product and regenerate the active nickel catalyst. mdpi.com A variety of nickel complexes, both homogeneous and heterogeneous, have been developed for this cycloaddition reaction, highlighting the versatility of nickel in catalyzing this transformation under various conditions. rsc.orgmpg.denih.gov
| Catalyst System | Substrate | Conditions | Yield | Reference |
| POP-Ni / TBAI | Epichlorohydrin, CO₂ | 80°C, CO₂ balloon | 97.5% | mdpi.com |
| Ni(II) complexes in ionic liquids | Various epoxides, CO₂ | Optimized conditions | Good to excellent | mpg.de |
| Ni, Pd N-confused porphyrins | Epoxides, CO₂ | Optimized conditions | Up to 99% | rsc.org |
Coupling of Alkenyl Boranes with Allylic Epoxides
A key application of this compound is in the catalytic coupling of alkenyl boranes with allylic epoxides. This reaction class is part of the broader field of nickel-catalyzed reductive cross-couplings. While direct literature on the this compound-catalyzed coupling of alkenyl boranes with allylic epoxides is specific, the principles can be understood from related nickel-catalyzed reactions. For instance, nickel catalysts are effective in the coupling of alkenyl borates with other allylic electrophiles like carbonates and acetates. mdpi.com The mechanism of epoxide coupling is believed to involve the oxidative addition of the epoxide's C-O bond to the Ni(0) center, often proceeding with inversion of stereochemistry to form a nickelaoxetane intermediate. mit.edu Subsequent transmetalation with the alkenyl borane (B79455) and reductive elimination would then furnish the desired C-C coupled product. The use of borates with specific diol ligands has been shown to be crucial for achieving high reactivity in related systems. mdpi.com
General Concepts of C-H Activation Catalysis in Nickel Systems
The functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis, and nickel catalysis has emerged as a powerful tool in this area due to the low cost and unique reactivity of nickel. researchgate.netnih.gov A predominant strategy for achieving reactivity and regioselectivity in nickel-catalyzed C-H activation is the use of directing groups. acs.org A directing group, which is part of the substrate, coordinates to the nickel center and positions it in close proximity to a specific C-H bond, facilitating its cleavage in a cyclometalation step. acs.org
Nickel-catalyzed C-H activation reactions can proceed through various catalytic cycles involving multiple nickel oxidation states. While classical cycles often involve Ni(0) and Ni(II) intermediates, more complex pathways that access Ni(I), Ni(III), and even transient Ni(IV) species have been proposed and studied. nih.govacs.orgchinesechemsoc.org The ability of nickel to readily access these different oxidation states allows for a diverse range of transformations, including cross-coupling reactions with alkyl halides, alkenes, and other electrophiles. nih.gov The combination of nickel catalysis with other fields, such as photoredox catalysis, has further expanded the scope of C-H functionalization, enabling reactions to proceed under mild conditions. beilstein-journals.orgnih.gov
Advanced Characterization and Computational Studies of Tris Triphenylphosphine Nickel
Kinetic Analysis and Rate Law Determination
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates respond to changes in reactant and ligand concentrations. For reactions involving tris(triphenylphosphine)nickel, these studies have been crucial in mapping out elementary steps such as oxidative addition.
In the study of complex reactions, isolating the kinetic dependence of a single reactant is often achieved by employing pseudo-first-order conditions. This experimental setup involves using a large excess of all other reactants, such that their concentrations remain effectively constant throughout the reaction. Consequently, the reaction rate becomes dependent only on the concentration of the limiting reactant.
For instance, in the oxidative addition of aryl halides to a Ni(0) center supported by phosphine (B1218219) ligands, kinetic runs are often monitored under conditions where the aryl halide is in significant excess compared to the nickel complex. This allows the determination of a pseudo-first-order rate constant (k_obs) from the exponential decay of the starting nickel complex concentration over time. This approach simplifies the rate law to Rate = k_obs[Ni(0) complex], enabling a focused analysis of the nickel complex's role.
In studies of Ni/PPh₃-catalyzed homocoupling of aryl chlorides, detailed kinetic analyses have been performed. For example, the rate of biaryl product formation from an isolated [(PPh₃)₂Niᴵᴵ(Ar)Cl] complex, a key intermediate formed after oxidative addition to a Ni(0) species, showed a second-order dependence on the concentration of the nickel complex. acs.org Interestingly, these studies also revealed a second-order inhibition by the triphenylphosphine (B44618) ligand. acs.org This negative order indicates that ligand dissociation from the nickel center likely precedes the rate-determining step, a common feature in catalysis where an open coordination site is required for subsequent steps.
A simplified representation of such kinetic data can be seen in the following table:
Dependence of Initial Rate on Reactant Concentration
| Experiment | Initial [Ni Complex] (M) | Initial [PPh₃] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.01 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 4.0 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 0.25 x 10⁻⁵ |
This table illustrates that doubling the nickel complex concentration quadruples the rate (second order), while doubling the phosphine concentration quarters the rate (inverse second order).
To probe the electronic nature of a reaction's transition state, linear free-energy relationships, such as the Hammett plot, are employed. This involves measuring the reaction rates for a series of substrates bearing different substituents (e.g., para-substituted aryl halides) and plotting the logarithm of the relative rate constants (log(kₓ/kₕ)) against the substituent's Hammett parameter (σ). The slope of this plot, known as the reaction constant (ρ), provides valuable mechanistic information.
In the context of the oxidative addition of para-substituted aryl bromides to a tris-ligated Ni(0) center, a positive ρ value of +2.6 was determined experimentally. nih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the aryl halide. This suggests a buildup of negative charge at the reaction center in the transition state. Such a finding is consistent with a concerted oxidative addition mechanism where the nickel atom attacks the ipso-carbon of the aryl halide, leading to a polarized, electron-rich transition state. nih.govchimia.ch
Hammett Data for Oxidative Addition to a Ni(0) Complex
| Substituent (X) | Hammett Parameter (σₚ) | Relative Rate Constant (kₓ/kₕ) | log(kₓ/kₕ) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.15 | -0.82 |
| -CH₃ | -0.17 | 0.30 | -0.52 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 4.5 | 0.65 |
| -CF₃ | 0.54 | 25.1 | 1.40 |
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. It allows for the characterization of transient species like transition states and provides energy profiles that complement and explain experimental kinetic data.
DFT calculations are used to model the entire reaction coordinate for catalytic processes involving this compound and related complexes. For the oxidative addition of aryl halides, DFT studies have been instrumental in supporting a concerted, two-electron mechanism over a radical-based halogen abstraction pathway. nih.govchimia.ch
The typical calculated pathway involves:
Formation of a precursor complex where the aryl halide coordinates to the Ni(0) center.
Progression through a three-centered transition state involving the nickel, the ipso-carbon, and the halogen atom.
Formation of the final square-planar or five-coordinate Ni(II)-aryl product.
These calculations can quantitatively rationalize chemoselectivity in complex substrates, where steric and electronic effects dictate the preferred reaction pathway. rsc.org
A key strength of DFT is its ability to locate and characterize the geometry and energy of transition states (TS). For the oxidative addition of 4-bromotoluene (B49008) to a triphosphine-ligated Ni(0) complex, DFT calculations identified the crucial transition state. nih.gov The calculated free energy of activation (ΔG‡) for this step was found to be 23.4 kcal/mol. nih.gov This value shows excellent agreement with the experimentally measured activation barrier of 21.9 kcal/mol, validating the accuracy of the computational model. nih.gov
Furthermore, DFT can be used to compare competing pathways. The same study calculated the energy barrier for a bromine abstraction mechanism, which was found to be significantly higher at 30.6 kcal/mol, confirming that it is not the operative pathway. nih.gov A computed Hammett plot was also generated, yielding a ρ value of +3.8, which, while somewhat higher than the experimental value, correctly reproduced the positive slope and supported the proposed electronic effects. nih.gov
Calculated Energies for Oxidative Addition Pathway
| Species | Description | Calculated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Ni(0) Complex + Aryl Bromide | 0.0 |
| TS1 | Concerted Oxidative Addition Transition State | +23.4 |
| Product | Ni(II) Aryl Complex | -5.7 |
| TS2 (alternative) | Halogen Abstraction Transition State | +30.6 |
This data clearly shows that the concerted pathway via TS1 is energetically favored over the alternative halogen abstraction pathway via TS2.
Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the detailed characterization of this compound(0) and related species, providing critical insights into their electronic structure, geometry, and behavior in solution. These techniques are fundamental for understanding the compound's role in catalytic processes.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of crystalline solids. While detailed crystallographic data for the parent this compound(0), Ni(PPh₃)₃, is not extensively reported, analysis of closely related nickel-phosphine complexes provides significant insights into its expected solid-state structure.
The geometry of nickel-phosphine complexes is highly dependent on the oxidation state of the nickel center and the steric and electronic properties of the phosphine ligands. For instance, the precursor for many nickel(0) catalysts, dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, can exist as both a paramagnetic, blue square planar isomer and a diamagnetic, red tetrahedral isomer. In the tetrahedral form, the Ni-P and Ni-Cl bond lengths are approximately 2.32 Å and 2.21 Å, respectively.
| Compound | Nickel Oxidation State | Coordination Geometry | Ni-P Bond Length (Å) | P-Ni-P Bond Angle (°) |
| NiCl₂(PPh₃)₂ (tetrahedral) | +2 | Tetrahedral | ~2.32 | - |
| [NiCl(PPh₃)₃] | +1 | Tetrahedral | - | 111.52 (for a related complex) |
Note: Data for this compound(0) is inferred from related structures due to limited direct crystallographic reports.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P) for Solution-Phase Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For this compound(0) and its derivatives, ¹H and ³¹P NMR are particularly informative.
¹H NMR: The ¹H NMR spectrum of this compound(0) is dominated by signals from the phenyl protons of the triphenylphosphine ligands. These typically appear as complex multiplets in the aromatic region (approximately 7.0-7.9 ppm). Comparison with the spectrum of free triphenylphosphine can indicate coordination to the nickel center through shifts in the resonance frequencies of the ortho, meta, and para protons.
³¹P NMR: ³¹P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus atoms. The coordination of triphenylphosphine to the nickel(0) center results in a characteristic downfield shift compared to the free ligand. This chemical shift provides information about the oxidation state of the nickel and the nature of the other ligands in the coordination sphere. For diamagnetic nickel complexes, such as those with a Ni(0) or Ni(II) center, sharp signals are typically observed. For instance, in situ ³¹P NMR has been effectively used to identify intermediates in nickel-catalyzed reactions. It has been shown that the J-coupling between phosphorus atoms (JPP) in bidentate phosphine complexes can be a reliable indicator of the nickel oxidation state, with |JPP| > 40 Hz being typical for Ni(0) and |JPP| < 30 Hz for Ni(II) in complexes with two-carbon linkers. nih.gov
| Nucleus | Compound | Typical Chemical Shift (ppm) | Key Observations |
| ¹H | Free PPh₃ | ~7.2-7.4 | Complex multiplet for phenyl protons. |
| ¹H | Coordinated PPh₃ | ~7.0-7.9 | Shifts upon coordination, indicating changes in the electronic environment. |
| ³¹P | Free PPh₃ | ~ -5 | Sharp singlet. |
| ³¹P | Ni(0)-PPh₃ complexes | Downfield shift from free ligand | Sensitive to oxidation state and coordination environment. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound(0) is a d¹⁰ complex and therefore diamagnetic (EPR-silent), many of its catalytically relevant derivatives, particularly Ni(I) species (d⁹), are paramagnetic and can be readily studied by EPR.
The oxidation of Ni(0) complexes, such as tetrakis(triphenylphosphine)nickel(0), can lead to the formation of Ni(I) species like the tetracoordinated (PPh₃)₃NiBr complex. nih.gov EPR spectroscopy is an excellent tool for characterizing the electronic structure of these paramagnetic metal complexes. azom.com The EPR spectrum of a Ni(I) center (S = 1/2) coupled to phosphorus nuclei (³¹P, I = 1/2) can provide valuable information. For example, the interaction of the unpaired electron with the phosphorus nuclei leads to hyperfine splitting, which can reveal the number of coordinated phosphine ligands and the extent of electron delocalization onto the ligands. nih.govazom.com Studies on various Ni(I)-phosphine complexes have used EPR to determine their ground-state wave functions and to probe their molecular geometry. nih.govazom.com
In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Identification
Understanding the mechanism of a catalytic reaction requires the ability to monitor the species present in the reaction mixture as the reaction progresses. In situ spectroscopy allows for the real-time observation of reactants, products, and, crucially, catalytic intermediates.
In Situ NMR: NMR spectroscopy is a powerful technique for in situ monitoring of homogeneous catalytic reactions involving this compound. nih.govmdpi.com By acquiring spectra at various time intervals, the consumption of starting materials and the formation of products can be quantified, providing detailed kinetic information. nih.gov Furthermore, new resonances may appear during the reaction, corresponding to transient catalytic intermediates. For example, ³¹P NMR is particularly useful for observing the transformation of the initial nickel-phosphine catalyst into other species during the catalytic cycle. nih.gov Similarly, if the substrates or products contain NMR-active nuclei like ¹⁹F, these can be used as probes to monitor reaction progress. nih.gov
In Situ IR: In situ Infrared (IR) spectroscopy can also be employed to monitor the progress of reactions catalyzed by nickel-phosphine complexes. The vibrational frequencies of certain functional groups, such as C=O or C≡N, are sensitive to their chemical environment. Changes in the IR spectrum can indicate the transformation of reactants into products. For instance, in situ transmission IR spectroscopy has been used to identify active sites in nickel-catalyzed reactions.
Optimization of Reaction Conditions for Catalytic Performance
The catalytic efficacy of this compound and related systems is highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent is crucial for achieving high reactivity and selectivity.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can have a profound impact on the outcome of a nickel-catalyzed reaction. The solvent can influence the solubility of the catalyst and substrates, the stability of reactive intermediates, and the rates of key elementary steps in the catalytic cycle.
In Suzuki-Miyaura cross-coupling reactions of aryl chlorides with arylboronic acids catalyzed by Ni(0)/PPh₃ systems, a screening of solvents revealed that tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) were superior to dioxane and toluene. nih.gov The polarity of the solvent can play a significant role; for example, the high polarity of DMF may be advantageous for reactions involving charged intermediates or transition states.
Coordinating solvents can actively participate in the catalytic cycle by coordinating to the nickel center. This can stabilize reactive intermediates or alter the catalyst's reactivity. For instance, N,N-dimethylacetamide (DMAc) has been shown to prevent catalyst deactivation in some systems. Acetonitrile has also been observed to have a beneficial effect on reaction yields, which is attributed to its ability to stabilize transient Ni(I) species. The products obtained from the oxidation of related rhodium-phosphine complexes have also been shown to be markedly dependent on the solvent in which the reaction is conducted.
| Solvent | Observation in Ni/PPh₃ Catalysis | Probable Role/Reason |
| Tetrahydrofuran (THF) | Good solvent for many cross-coupling reactions. nih.gov | Good solubility for catalyst and substrates; relatively inert. |
| N,N-Dimethylformamide (DMF) | Excellent solvent for aryl chloride cross-coupling. nih.gov | High polarity may favor charged intermediates or transition states. |
| Dioxane | Moderate conversion in some cross-couplings. nih.gov | Less polar than DMF; may be less effective at stabilizing key intermediates. |
| Toluene | Moderate conversion in some cross-couplings. nih.gov | Non-polar; suitable for a range of reactions but may not be optimal for polar substrates. |
| Acetonitrile | Can have a beneficial effect on yields. | Coordinating solvent; can stabilize transient Ni(I) species. |
Temperature Control in Reaction Pathways
The reactivity and stability of this compound(0), a key precursor in various catalytic processes, are significantly influenced by temperature. This section explores the critical role of temperature in dictating the pathways of reactions involving this complex, with a particular focus on oxidative addition—a fundamental step in many cross-coupling catalytic cycles.
This compound(0) serves as a precursor to catalytically active species in reactions such as Suzuki-Miyaura and Heck cross-couplings. The formation of the active catalyst and the subsequent elementary steps of the catalytic cycle, including oxidative addition and reductive elimination, are often temperature-dependent. For instance, nickel(0)-catalyzed cross-coupling reactions of deactivated aryl chlorides with arylboronic acids, where this compound(0) can be an active species, have been reported to proceed at both room temperature and elevated temperatures (80-100 °C). The requirement for elevated temperatures in some systems, particularly those starting from Ni(II) precursors like dichlorobis(triphenylphosphine)nickel(II), is often to facilitate the in-situ generation of the catalytically active Ni(0) species. nih.gov
A notable example of temperature's influence is the oxidative addition of aryl halides to this compound(0). A study on the reaction with 4-chloroanisole (B146269) at room temperature revealed that the oxidative addition is a slow process. Furthermore, the resulting oxidative addition product exhibited limited stability and began to decompose before the reaction reached completion. nih.gov This observation underscores the delicate balance between activating the desired reaction pathway and promoting undesirable decomposition pathways, a balance that is heavily controlled by temperature.
Kinetic studies have provided quantitative insights into the temperature dependence of these reactions. The oxidative addition of aryl halides to this compound(0) has been shown to follow first-order kinetics with respect to both the aryl halide and the nickel complex. rsc.org The rate of this crucial step is also affected by the concentration of free triphenylphosphine, which can decrease the reaction rate by shifting the equilibrium away from the coordinatively unsaturated species believed to be active in the oxidative addition. rsc.org
The following table presents kinetic data for the oxidative addition of p-chloroanisole to this compound(0), illustrating the effect of temperature on the reaction rate.
| Temperature (°C) | Reactant (Aryl Halide) | Rate Constant (k) [s⁻¹] |
| 25 | p-chloroanisole | slow/decomposition observed |
| 50 | p-chloroanisole | Data Unavailable |
| 80 | p-chloroanisole | Data Unavailable |
Computational studies have complemented experimental findings by elucidating the energy profiles of reaction pathways involving nickel(0)-phosphine complexes. These studies help to rationalize the observed temperature effects, for example, by calculating the activation barriers for concerted, two-electron oxidative addition versus radical halogen abstraction mechanisms. nih.govacs.org Such theoretical insights are invaluable for predicting how temperature changes will influence the competition between different potential reaction channels.
Emerging Research Directions in Tris Triphenylphosphine Nickel Chemistry
Design and Synthesis of Modified Triphenylphosphine (B44618) Ligands for Enhanced Catalytic Properties
The performance of a nickel catalyst is intrinsically linked to the properties of its surrounding ligands. While triphenylphosphine (PPh₃) is a foundational ligand, its modification is a key strategy for enhancing catalytic activity, selectivity, and stability. Researchers are moving beyond simple PPh₃ and developing bespoke ancillary ligands to precisely control the catalyst's steric and electronic environment. researchgate.net
A significant advancement is the development of strategies for the direct diversification of tertiary phosphines. One such method involves a nickel-catalyzed process where alkylated phosphonium (B103445) salts, formed from the reaction of phosphines like triphenylphosphine with alkyl halides, undergo selective dearylation. This approach provides a formal substitution at the phosphorus center, allowing for the introduction of a wide range of alkyl substituents into both mono- and bisphosphines. researchgate.net A one-pot protocol has been developed that combines the alkylation and dearylation steps, streamlining the synthesis of derivatives and accelerating the optimization of ligands for specific catalytic applications. researchgate.net
This methodology enables the rapid generation of libraries of modified phosphine (B1218219) ligands from a common precursor. For example, n-butyldiphenylphosphine can be synthesized from triphenylphosphine in a one-pot reaction, isolated as its air-stable borane (B79455) adduct. researchgate.net This approach is not only limited to monophosphines but can also be used to construct or modify bidentate ligands, which are crucial in many catalytic systems. researchgate.net
| Precursor Ligand | Modification Strategy | Modified Ligand Product (Example) | Key Advantage |
| Triphenylphosphine | One-pot alkylation and Ni-catalyzed dearylation | n-Butyldiphenylphosphine | Rapid access to alkylated phosphine ligands without intermediate workup. researchgate.net |
| Triphenylphosphine | Reaction with an alkyl dihalide and subsequent twofold dearylation | 1,3-Bis(diphenylphosphino)propane (DPPP) | Construction of valuable bidentate ligands from simple precursors. researchgate.net |
Development of Integrated Catalytic Systems
A major trend in modern catalysis is the integration of multiple distinct catalytic cycles to achieve transformations that are not possible with a single catalyst. This approach, often termed dual catalysis, opens up new avenues for reactivity by creating novel activation modes for otherwise inert substrates.
The merger of nickel catalysis with visible-light photoredox catalysis has emerged as a powerful strategy for forging carbon-carbon and carbon-heteroatom bonds under remarkably mild conditions. semanticscholar.orgnih.gov This dual catalytic system capitalizes on the strengths of both catalytic platforms: the ability of a photocatalyst to generate radical intermediates via single-electron transfer (SET) and the proficiency of nickel complexes in cross-coupling reactions. semanticscholar.orgnih.gov
The general mechanistic paradigm involves two interwoven catalytic cycles. semanticscholar.org First, a photocatalyst, upon excitation by visible light, engages in an SET event with a substrate to generate a carbon-centered radical. semanticscholar.org Concurrently, a Ni(0) complex, often derived from a Ni(II) precatalyst, undergoes oxidative addition with an aryl or alkyl halide to form a Ni(II)-aryl/alkyl intermediate. This organometallic species then rapidly traps the photochemically generated radical to form a high-valent Ni(III) intermediate. Subsequent reductive elimination from this Ni(III) complex furnishes the desired cross-coupled product and regenerates a Ni(I) species, which can then be reduced back to the active Ni(0) catalyst to complete the nickel cycle. semanticscholar.org
This synergistic approach enables the use of feedstock chemicals with non-traditional leaving groups, such as carboxylic acids, as coupling partners, expanding the scope of cross-coupling chemistry. semanticscholar.org The mild, room-temperature conditions and high functional group tolerance make this methodology particularly attractive for complex molecule synthesis. nih.gov For instance, this strategy has been successfully applied to the arylation of α-amino C(sp³)–H bonds and the synthesis of aryl amines. nih.gov
| Catalytic System | Key Transformation | Mechanistic Feature | Advantage |
| Nickel / Photoredox | C(sp³)–C(sp²) Cross-Coupling | Generation of alkyl radicals from carboxylic acids or C-H bonds via SET, followed by trapping with a Ni(II)-aryl complex. semanticscholar.org | Use of abundant and non-traditional functional groups under mild conditions. semanticscholar.org |
| Nickel / Photoredox | 1,2-Difunctionalization of Alkenes | Sequential formation of two new chemical bonds across an alkene in a single operation. nih.gov | Rapid construction of molecular complexity from simple starting materials. nih.gov |
| Nickel / Photoredox | C-N Bond Formation | Coupling of amines with aryl halides via a proposed nitrogen-based radical intermediate. nih.gov | Access to di- and triaryl amines under ambient conditions with low catalyst loading. nih.gov |
Theoretical Predictions for Novel Reactivity and Stereocontrol
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of nickel catalysts. nih.govrsc.org Theoretical studies provide invaluable insights into transition state energies, reaction pathways, and the electronic and steric factors that govern catalytic outcomes, guiding the rational design of new catalysts and reactions. researchgate.netscispace.com
DFT calculations have been employed to understand the factors affecting the regioselectivity of catalytic reactions. For example, in cycloaddition reactions, theoretical studies can predict which isomers will be favored by calculating the Gibbs free energy profiles for different reaction pathways. acs.org Such studies have correctly predicted the reversal of regioselectivity for bulky substrates, a finding that was subsequently confirmed experimentally. acs.org
In the context of cross-coupling reactions involving tris(triphenylphosphine)nickel-type catalysts, DFT has been used to probe the reactivity of key intermediates. For instance, calculations have shown that for certain monoarylated product-Ni(0) π-complexes, the choice of phosphine ligand dictates the subsequent reaction path. nih.gov With bulky, electron-rich trialkylphosphine ligands, the barrier for intramolecular oxidative addition is lower, leading to diarylation. nih.gov In contrast, with less bulky ligands like PPh₃, associative ligand substitution with a coordinating solvent can be competitive, resulting in selective monoarylation. nih.gov These computational insights explain experimentally observed ligand effects and provide a framework for selecting the optimal ligand for a desired outcome. nih.gov
| System Studied | Computational Method | Key Insight | Impact on Catalyst Design |
| Ni-catalyzed cycloadditions | DFT | Prediction of regioselectivity based on transition state energy calculations. acs.org | Rational selection of substrates to achieve desired isomeric products. |
| Ni-catalyzed mono- vs. diarylation | DFT | Elucidation of ligand-controlled competition between oxidative addition and ligand substitution pathways. nih.gov | Guided selection of phosphine ligands (e.g., PPh₃ vs. PⁱPr₃) to control product selectivity. nih.gov |
| Decomposition of Ni(II) intermediates | DFT | Modeling of dinuclear intermediates in the decomposition of trans-[Ni(Ph)X(PPh₃)₂] to form biaryls. researchgate.netrsc.org | Understanding pathways for catalyst deactivation and byproduct formation. |
Advancements in Understanding Complex Reaction Networks and Intermediates
A deep understanding of the intricate reaction networks and transient intermediates involved in catalysis is crucial for reaction optimization and the development of more robust catalytic systems. Recent research has shed significant light on the complex mechanisms of reactions catalyzed by this compound and related species, often revealing pathways more complex than the traditionally accepted Ni(0)/Ni(II) cycle.
Kinetic and spectroscopic studies, including in situ NMR spectroscopy, have been instrumental in identifying key catalytic intermediates. acs.orgnih.gov In Ni/PPh₃-catalyzed, zinc-mediated homocoupling of aryl chlorides, the species [(PPh₃)₂NiII(Ar)Cl] has been identified as a key intermediate. acs.orgnih.gov The decomposition of this type of complex in solution to generate biaryl products is a crucial, yet complex, step. acs.org The reaction network is further complicated by the role of reaction byproducts, such as ZnCl₂, which can act as both an accelerator and an inhibitor by influencing the speciation of nickel complexes in solution. acs.orgnih.gov
The ability of nickel to access multiple oxidation states, including Ni(I) and Ni(III), is fundamental to its diverse reactivity. researchgate.net Comproportionation and disproportionation events are critical in shuttling the catalyst between these various oxidation states. researchgate.net For example, the comproportionation between a Ni(II) precatalyst and the active Ni(0) species can be an unproductive pathway that leads to an induction period in catalysis. nih.gov Mechanistic studies in dual photoredox/nickel catalysis have provided direct evidence for a Ni(0)/Ni(II)/Ni(III) cycle in amide arylation. nih.gov In this system, the catalyst resting state was identified as a Ni(II) aryl amido complex, and kinetic data supported a rate-limiting, photochemically-mediated oxidation of this Ni(II) species to a Ni(III) intermediate to enable the final C-N bond-forming reductive elimination. nih.gov These findings highlight how subtle changes in reaction conditions can significantly impact the operative catalytic pathway. nih.gov
Q & A
Q. What are the optimal synthetic methodologies for preparing Tris(triphenylphosphine)nickel with high purity and yield?
- Methodological Answer : this compound(0) is typically synthesized via reduction of nickel(II) precursors (e.g., NiCl₂) in the presence of triphenylphosphine (PPh₃) under inert atmospheres. A common approach involves using reducing agents like hydrazine or sodium borohydride in anhydrous solvents (e.g., THF or toluene). Key steps include:
- Maintaining strict oxygen-free conditions to prevent oxidation of the Ni(0) center.
- Purification via recrystallization from hot toluene or vacuum sublimation to remove unreacted PPh₃ or byproducts like triphenylphosphine oxide .
Characterization by ¹H/³¹P NMR and FTIR is critical to confirm ligand coordination and absence of oxidized species.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ³¹P NMR : A singlet near δ 20–25 ppm confirms symmetric coordination of three PPh₃ ligands to Ni(0). Shifts outside this range suggest ligand dissociation or oxidation .
- FTIR : Absence of P=O stretches (~1190 cm⁻¹) rules out PPh₃ oxidation.
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [Ni(PPh₃)₃]⁺) and fragmentation patterns to validate stoichiometry .
- X-ray Crystallography : Resolves Ni–P bond lengths (~2.2 Å) and tetrahedral geometry .
Advanced Research Questions
Q. How can researchers resolve contradictory data in catalytic activity studies of this compound?
- Methodological Answer : Discrepancies in catalytic outcomes (e.g., yields, regioselectivity) often arise from:
- Ligand dissociation : PPh₃ loss under reaction conditions alters the active species. Monitor via in situ ³¹P NMR or UV-vis spectroscopy .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Ni(0), while coordinating solvents (e.g., THF) may compete with PPh₃.
- Substituent electronic effects : Electron-withdrawing groups on substrates increase oxidative addition rates. Use Hammett plots to correlate substituents with reaction kinetics .
Control experiments with deuterated analogs or radical traps can distinguish between ionic and radical pathways.
Q. What experimental designs are recommended for probing the mechanism of Ni(0)-mediated cross-coupling reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare rates of C–H vs. C–D bond activation to identify rate-determining steps.
- Stoichiometric reactions : Isolate intermediates (e.g., nickelacyclopentanes) by reacting Ni(0) with pre-oxidized substrates.
- Computational modeling : DFT studies (e.g., B3LYP/def2-TZVP) predict transition states and validate experimental barriers .
- Operando spectroscopy : Use Raman or XAS to track Ni oxidation state changes during catalysis .
Q. How can researchers mitigate challenges in handling air-sensitive this compound complexes?
- Methodological Answer :
- Schlenk line/glovebox techniques : Store and manipulate complexes under argon or nitrogen.
- Stabilizing additives : Add excess PPh₃ (10–20 mol%) to suppress ligand dissociation.
- Low-temperature kinetics : Conduct reactions at –30°C to slow decomposition.
- Quenching protocols : Use degassed solvents and cannula transfer for reproducibility .
Critical Analysis of Contradictory Evidence
- Ligand lability : While emphasizes PPh₃ dissociation as a key factor in catalysis, attributes activity to stable Ni(0)-substrate adducts. Resolve by comparing variable-temperature NMR data across studies.
- Solvent effects : reports higher activity in DMF, whereas prefers toluene. This may reflect substrate-specific solvation; systematic solvent screens are advised.
Guidelines for Methodological Rigor
- Reproducibility : Document exact ligand ratios, degassing times, and quenching methods.
- Data validation : Cross-check NMR assignments with COSY/HSQC and mass spec fragmentation.
- Ethical reporting : Disclose negative results (e.g., failed couplings) to avoid publication bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
